molecular formula C8H6BrFO B3390586 2-(4-Bromo-3-fluorophenyl)acetaldehyde CAS No. 109346-85-2

2-(4-Bromo-3-fluorophenyl)acetaldehyde

Cat. No.: B3390586
CAS No.: 109346-85-2
M. Wt: 217.03 g/mol
InChI Key: VZKQYFRDNISYRK-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenyl)acetaldehyde is an organic compound with the molecular formula C8H6BrFO It is a derivative of acetaldehyde, where the hydrogen atoms are substituted by a 4-bromo-3-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3-fluorophenyl)acetaldehyde typically involves the bromination and fluorination of phenylacetaldehyde derivatives. One common method includes the following steps:

    Bromination: Phenylacetaldehyde is treated with bromine in the presence of a catalyst to introduce the bromine atom at the para position.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the meta position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Bromo-3-fluorophenyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.

Major Products:

    Oxidation: 2-(4-Bromo-3-fluorophenyl)acetic acid.

    Reduction: 2-(4-Bromo-3-fluorophenyl)ethanol.

    Substitution: 2-(4-Azido-3-fluorophenyl)acetaldehyde or 2-(4-Cyano-3-fluorophenyl)acetaldehyde.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)acetaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and fluorine atoms can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-fluorophenyl)acetaldehyde
  • 2-(3-Bromo-4-fluorophenyl)acetaldehyde
  • 2-(4-Bromo-3-chlorophenyl)acetaldehyde

Comparison: 2-(4-Bromo-3-fluorophenyl)acetaldehyde is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interactions with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(4-bromo-3-fluorophenyl)acetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKQYFRDNISYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC=O)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501292136
Record name 4-Bromo-3-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109346-85-2
Record name 4-Bromo-3-fluorobenzeneacetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109346-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-fluorobenzeneacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501292136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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